

# 4-Chloro-6-methoxypyrimidine molecular weight

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## Compound of Interest

Compound Name: 4-Chloro-6-methoxypyrimidine

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An In-Depth Technical Guide to **4-Chloro-6-methoxypyrimidine**: A Core Heterocyclic Scaffold

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive analysis of **4-Chloro-6-methoxypyrimidine** (CAS No. 26452-81-3), a pivotal heterocyclic intermediate in the fields of medicinal chemistry and agrochemical synthesis. This document delves into its fundamental physicochemical properties, spectroscopic characteristics, and core reactivity. We will explore established synthetic methodologies, explaining the chemical principles that underpin these processes. Furthermore, this guide highlights its strategic application as a versatile building block in the development of targeted therapeutics and other biologically active compounds. Detailed experimental protocols and safety guidelines are provided to ensure both scientific integrity and safe laboratory practice.

## Core Physicochemical & Spectroscopic Profile

**4-Chloro-6-methoxypyrimidine** is a substituted pyrimidine ring, a structural motif of immense importance in biological systems and synthetic chemistry.[1] The strategic placement of a reactive chlorine atom and a methoxy group makes it a highly valuable and versatile precursor for constructing more complex molecular architectures.[1] It typically appears as a white crystal or crystalline powder.[2]

## Key Properties

The fundamental properties of **4-Chloro-6-methoxypyrimidine** are summarized below, providing essential data for experimental design and chemical handling.

Property	Value	Source(s)
Molecular Weight	144.56 g/mol	[3]
Chemical Formula	C <sub>5</sub> H <sub>5</sub> ClN <sub>2</sub> O	[2][3]
CAS Number	26452-81-3	[3]
Appearance	White crystal or crystalline powder	[2]
Boiling Point	80°C / 18 mmHg (lit.)	[2][4]
Density	1.292 g/cm <sup>3</sup> (Predicted)	[2]
Synonyms	6-Chloro-4-pyrimidinyl methyl ether, Pyrimidine, 4-chloro-6-methoxy-	[3]

## Spectroscopic Signature

Understanding the spectroscopic profile is critical for reaction monitoring and structural confirmation.

- <sup>1</sup>H NMR Spectroscopy:** The proton nuclear magnetic resonance spectrum provides a clear fingerprint of the molecule. A typical spectrum in DMSO-d<sub>6</sub> shows distinct signals corresponding to the protons on the molecule.[4] For instance, a singlet at approximately 3.96 ppm corresponds to the three protons of the methoxy group (-OCH<sub>3</sub>), a singlet at ~7.19 ppm is attributed to the proton at the 5-position of the pyrimidine ring, and a singlet at ~8.69 ppm corresponds to the proton at the 2-position.[4]
- Infrared (IR) Spectroscopy:** While detailed spectra require experimental acquisition, characteristic vibrational bands can be predicted. One would expect to observe C-H stretching from the aromatic ring and methyl group, C=N and C=C stretching vibrations characteristic of the pyrimidine ring between 1400-1600 cm<sup>-1</sup>, and C-O stretching from the

methoxy group.[5] The C-Cl stretching vibration would typically appear in the lower frequency region of the spectrum.

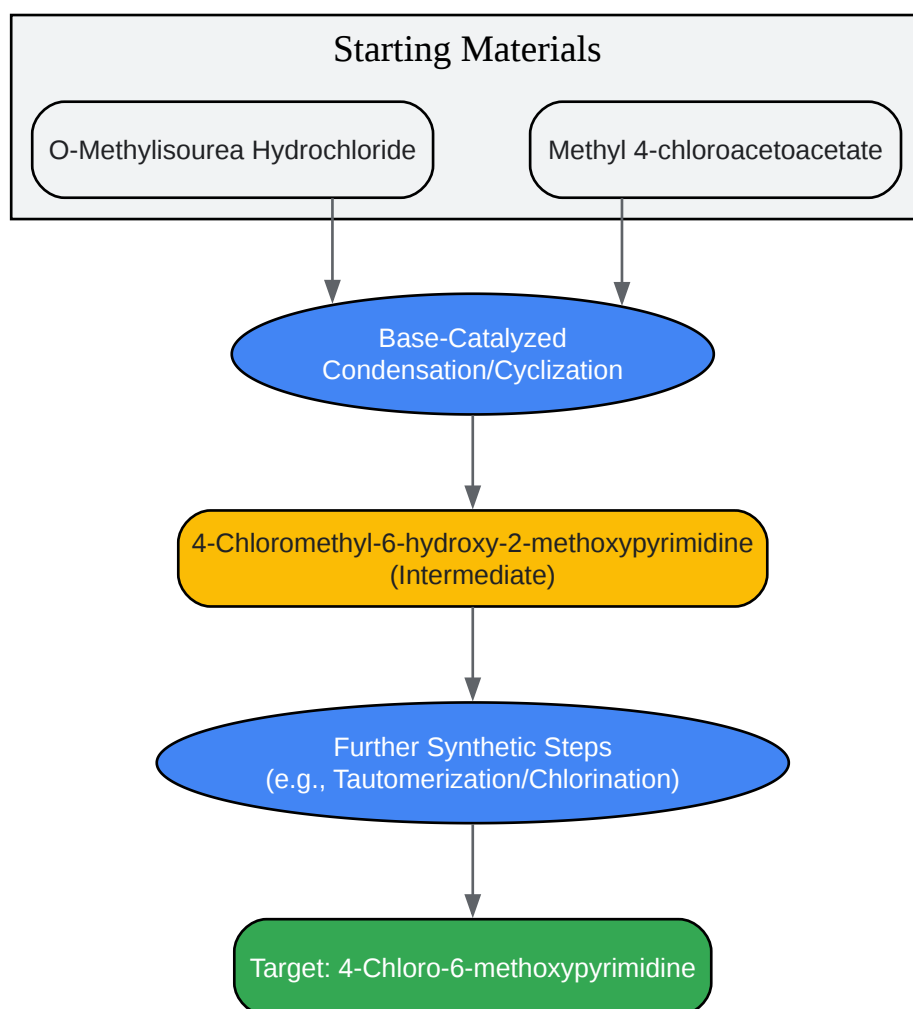
- Mass Spectrometry (MS): Mass spectrometry data confirms the molecular weight of the compound.[6]

## Synthesis, Reactivity, and Mechanistic Insights

The utility of **4-Chloro-6-methoxypyrimidine** stems from its accessible synthesis and predictable reactivity, primarily centered on the pyrimidine core's electrophilic nature and the lability of the C4-chlorine atom.

### Synthetic Workflow

A common synthetic approach involves the cyclization of acyclic precursors. One illustrative method is the reaction of O-methylisourea with a  $\beta$ -ketoester derivative like methyl 4-chloroacetoacetate.[7] This condensation reaction builds the pyrimidine ring system with the desired substituents in place.



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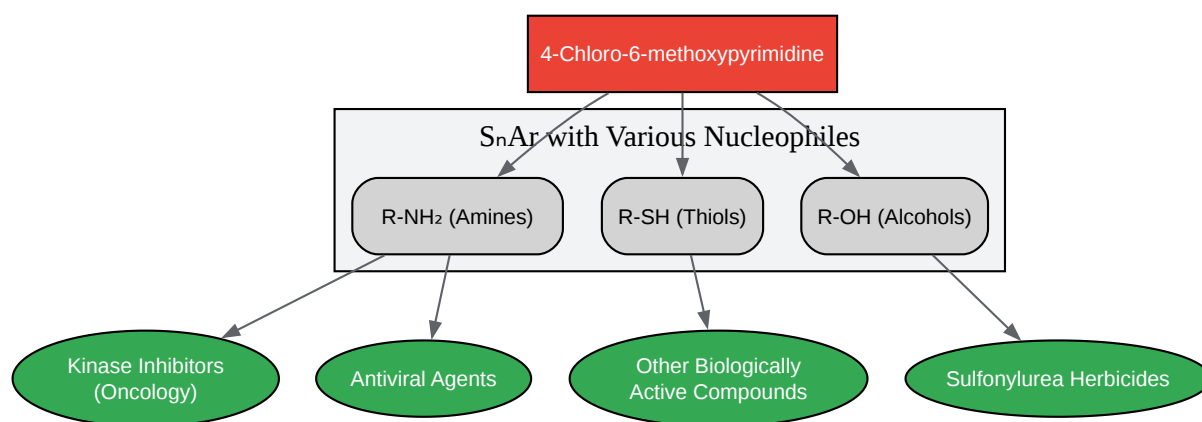
Caption: Mechanism of Nucleophilic Aromatic Substitution ( $S_NAr$ ). Note: Image placeholders would be replaced with actual chemical structures in a full implementation.

## Applications in Drug Discovery & Agrochemicals

The pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs. [8][9]**4-Chloro-6-methoxypyrimidine** serves as a key entry point for synthesizing libraries of novel compounds for biological screening.

- **Oncology:** Many kinase inhibitors feature a substituted pyrimidine core that anchors the molecule within the ATP-binding pocket of the target enzyme. The versatility of the  $S_NAr$  reaction on this scaffold allows for the rapid generation of analogs to optimize potency and selectivity. [8]\* **Herbicides:** It is a known intermediate in the synthesis of highly active

sulfonylurea herbicides. [10]\* Other Therapeutic Areas: Its derivatives are explored for a wide range of applications, including as anti-inflammatory, antimicrobial, and antiviral agents. [8]The chloro and methoxy groups themselves can play crucial roles in modulating a molecule's pharmacokinetic properties and binding interactions. [11]



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Caption: Role as a scaffold in generating diverse bioactive molecules.

## Experimental Protocol: Conversion to 4-Chloro-6-hydroxypyrimidine

This protocol describes the hydrolysis of the methoxy group to a hydroxyl group, a common follow-up reaction to yield another valuable intermediate. This procedure is adapted from a patented method and demonstrates a self-validating system through clear, sequential steps. [12] Objective: To synthesize 4-Chloro-6-hydroxypyrimidine via acid-catalyzed hydrolysis.

Materials:

- **4-Chloro-6-methoxypyrimidine**
- Acetonitrile (ACN)
- Thionyl chloride (SOCl<sub>2</sub>)

- Water (H<sub>2</sub>O)
- 1N Hydrochloric acid (HCl)
- Ethyl acetate (EtOAc)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)
- Stirred reaction vessel with temperature control and addition funnel

#### Procedure:

- **Vessel Charging:** In a suitable stirred reaction vessel, charge 100 parts by weight of acetonitrile, 55 parts by weight of thionyl chloride, and 14.5 parts by weight of **4-chloro-6-methoxypyrimidine**. [12]2. **Reaction Initiation:** Begin stirring the mixture and heat to 80°C.
- **Water Addition:** Uniformly and slowly add 3.6 parts by weight of water to the reaction mixture over a period of 3 hours using an addition funnel. The in situ generation of HCl from thionyl chloride and water drives the ether cleavage. [12]4. **Reaction Completion:** After the addition is complete, continue stirring the mixture at 80°C for an additional 1 hour to ensure the reaction goes to completion. [12]5. **Work-up & Neutralization:** Cool the reaction mixture to room temperature and then further to 0°C in an ice bath. Slowly add 1N hydrochloric acid to neutralize the mixture. [4]6. **Extraction:** Transfer the mixture to a separatory funnel and extract the product with ethyl acetate. [4]7. **Washing & Drying:** Wash the organic phase sequentially with water and saturated brine. Dry the organic layer over anhydrous magnesium sulfate. [4]8. **Isolation:** Remove the solvent by concentration under reduced pressure. The resulting residue can be further purified by recrystallization from hexane to yield the target product as light yellow crystals. [4]

## Safety, Handling, and Storage

Proper handling of **4-Chloro-6-methoxypyrimidine** is essential to ensure laboratory safety.

#### Hazard Profile:

- GHS Pictogram: GHS07 (Exclamation Mark) [3]\* Hazard Statements:

- H302: Harmful if swallowed. [3] \* H315: Causes skin irritation. [3] \* H319: Causes serious eye irritation. [3] \* H335: May cause respiratory irritation. [3] Recommended Safety Protocols:
- Handling: Always handle in a well-ventilated place, preferably within a chemical fume hood. [13] Wear suitable personal protective equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves, and a lab coat. [13][14] Avoid the formation of dust and aerosols. [13] \* Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. [15] Keep away from incompatible materials such as strong oxidizing agents and acids. [14] \* First Aid:
  - Eyes: In case of contact, immediately rinse cautiously with water for several minutes. [14]
  - \* Skin: Wash off with plenty of soap and water. [14] \* Inhalation: Remove the person to fresh air and keep comfortable for breathing. [14] \* Ingestion: Rinse mouth and call a POISON CENTER or doctor if you feel unwell. [14]

## Conclusion

**4-Chloro-6-methoxypyrimidine** is a cornerstone intermediate whose value is defined by its synthetic accessibility and, most critically, its predictable reactivity. The presence of a readily displaceable chlorine atom, activated by the pyrimidine ring, provides a reliable handle for introducing molecular diversity. This makes it an indispensable tool for medicinal chemists and drug development professionals aiming to generate novel compounds with therapeutic potential. A thorough understanding of its properties, reaction mechanisms, and safety protocols is paramount to leveraging this powerful building block to its full potential.

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